5-Azido-3-methyl-1,2,4-triazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4N6 |
|---|---|
Molecular Weight |
136.12g/mol |
IUPAC Name |
5-azido-3-methyl-1,2,4-triazine |
InChI |
InChI=1S/C4H4N6/c1-3-7-4(9-10-5)2-6-8-3/h2H,1H3 |
InChI Key |
XFOMXTBQHBONHG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN=N1)N=[N+]=[N-] |
Canonical SMILES |
CC1=NC(=CN=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Mechanistic Investigations of 5 Azido 3 Methyl 1,2,4 Triazine Reactivity
Reactivity Profiles of the Azido (B1232118) Group
The azido group (–N₃) is the primary center of reactivity in 5-azido-3-methyl-1,2,4-triazine. Its behavior is characterized by two main reaction types: nitrogen extrusion, leading to the formation of highly reactive nitrene intermediates, and [3+2] cycloaddition reactions, which are fundamental in click chemistry.
Nitrogen Extrusion Pathways and Nitrene Intermediates
Upon activation by heat or light, the azido group can eliminate a molecule of dinitrogen (N₂), generating a highly reactive nitrene intermediate. wikipedia.org Nitrenes are the nitrogen analogs of carbenes, possessing a nitrogen atom with only six valence electrons, making them potent electrophiles. wikipedia.org These intermediates are typically not isolated but are identified through their subsequent reactions. wikipedia.org
The thermal decomposition of azido-1,3,5-triazines has been studied to understand their stability and reaction pathways. For instance, the thermal decomposition of 2,4,6-triazido-1,3,5-triazine in solution proceeds with an activation energy of 34,100 cal/mol, which is typical for the decomposition of many organic azides. researchgate.net The primary gaseous product of this decomposition is nitrogen. researchgate.net In the molten state, the decomposition parameters are significantly higher, suggesting a more complex polymerization or polycondensation mechanism. researchgate.net While specific data for this compound is not detailed in the provided search results, the behavior of analogous azidotriazines suggests that thermal decomposition leads to nitrogen extrusion and the formation of a nitrene intermediate. The rate and mechanism of this process would be influenced by the electronic nature of the 1,2,4-triazine (B1199460) ring and the methyl substituent.
Photolysis provides an alternative method for generating nitrenes from azides at lower temperatures than thermal decomposition. Irradiation with UV light can induce the extrusion of N₂ from the azido group, forming the corresponding nitrene. researchgate.net The initially formed singlet nitrene can then either react directly or undergo intersystem crossing to the more stable triplet nitrene. nih.gov The reactivity of the nitrene intermediate is diverse and includes C-H insertion, aziridination of alkenes, and rearrangements. wikipedia.org For aryl azides, photolysis can lead to various reaction pathways depending on the crystalline environment, resulting in different final products. researchgate.net The photochemistry of 5-azido-2-aminopyridine, for example, has been studied in detail, revealing the formation of both singlet and triplet nitrenes and a subsequent nitrenium ion. nih.gov This suggests that photolytic activation of this compound would similarly generate a highly reactive nitrene intermediate capable of undergoing a variety of transformations.
[3+2] Cycloaddition Reactions
The azido group can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. This type of reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. wikipedia.org
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation method that proceeds without the need for a metal catalyst. The reaction is driven by the release of ring strain from a cyclic alkyne, such as a cyclooctyne (B158145), upon cycloaddition with an azide (B81097). magtech.com.cn This reaction is highly efficient and can be performed under biological conditions, making it suitable for labeling biomolecules in living systems. nih.gov The rate of SPAAC is influenced by the structure of the cyclooctyne, with modifications such as fluorination or oxidation increasing the reaction speed. nih.gov While specific examples involving this compound are not prevalent in the search results, its azido group is expected to readily participate in SPAAC reactions with strained alkynes.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent example of a click reaction, uniting terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov Cu(I) catalysts can be generated in situ from a copper(II) source and a reducing agent like sodium ascorbate (B8700270). wikipedia.org The versatility of CuAAC has led to its widespread use in various fields, including medicinal chemistry and materials science. nih.govrsc.org Given the general reactivity of organic azides in CuAAC, this compound would be a suitable substrate for this transformation, allowing for the facile introduction of the triazine moiety into a wide range of molecules.
Staudinger Reaction and Associated Transformations
The Staudinger reaction, a cornerstone in azide chemistry, involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane (aza-ylide). This intermediate is a versatile synthon that can undergo a range of subsequent transformations.
The initial step of the Staudinger reaction with this compound involves the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618), on the terminal nitrogen atom of the azide group. This addition leads to the formation of a phosphazide (B1677712) intermediate, which subsequently loses a molecule of dinitrogen (N₂) in a four-membered cyclic transition state to yield the corresponding iminophosphorane: 3-methyl-5-(triphenylphosphoranylideneamino)-1,2,4-triazine. wikipedia.orgalfa-chemistry.com
The general mechanism for the formation of an iminophosphorane from an organic azide and a phosphine is a two-step process. wikipedia.org The first step is the nucleophilic addition of the phosphine to the terminal nitrogen of the azide. This is followed by the elimination of nitrogen gas from the resulting phosphazide intermediate. wikipedia.org
The reactivity of the resulting iminophosphorane is characterized by the nucleophilicity of the nitrogen atom, which can react with a variety of electrophiles. The stability and reactivity of these iminophosphoranes are influenced by the electronic nature of both the triazine ring and the substituents on the phosphorus atom. Electron-withdrawing groups on the triazine ring can modulate the reactivity of the iminophosphorane.
Research on related azidotriazines, such as 2,4,6-triazido-1,3,5-triazine, has shown that the reaction with triphenylphosphine can lead to the formation of stable iminophosphoranes. dntb.gov.ua In some cases, an equilibrium may exist between the open-chain azide and a cyclized tetrazole form, which can influence the subsequent reactivity. dntb.gov.ua
| Reactant | Reagent | Intermediate | Product |
|---|---|---|---|
| This compound | Triphenylphosphine (PPh₃) | Phosphazide | 3-Methyl-5-(triphenylphosphoranylideneamino)-1,2,4-triazine |
The iminophosphorane derived from this compound can undergo the aza-Wittig reaction with carbonyl compounds, such as aldehydes and ketones, to form imines. chem-station.comwikipedia.org This reaction is analogous to the conventional Wittig reaction and serves as a powerful tool for the formation of carbon-nitrogen double bonds. wikipedia.org
The mechanism proceeds via a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating triphenylphosphine oxide, a thermodynamically stable byproduct, to afford the corresponding imine. chem-station.com
The scope of the aza-Wittig reaction is broad, and the reactivity of the iminophosphorane can be tuned by the nature of the carbonyl compound. Aldehydes are generally more reactive than ketones. Intramolecular aza-Wittig reactions have also been extensively used in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov While specific studies on this compound are not prevalent, the general reactivity pattern is expected to be similar to other azido-heterocycles. nih.gov
| Iminophosphorane | Carbonyl Compound | Intermediate | Product |
|---|---|---|---|
| 3-Methyl-5-(triphenylphosphoranylideneamino)-1,2,4-triazine | Aldehyde (R-CHO) | Oxazaphosphetane | N-(3-methyl-1,2,4-triazin-5-yl)imine |
| 3-Methyl-5-(triphenylphosphoranylideneamino)-1,2,4-triazine | Ketone (R₂C=O) | Oxazaphosphetane | N-(3-methyl-1,2,4-triazin-5-yl)imine |
The Staudinger ligation is a modification of the Staudinger reaction that results in the formation of a stable amide bond. This reaction has found widespread application in chemical biology for the chemoselective ligation of biomolecules. The classic Staudinger ligation involves the reaction of an azide with a phosphine that bears an ortho-ester group. The initially formed iminophosphorane undergoes an intramolecular acyl transfer to form an aza-ylide, which is then hydrolyzed to produce an amide and the corresponding phosphine oxide.
A "traceless" version of the Staudinger ligation, where no part of the phosphine reagent is incorporated into the final product, has also been developed. wikipedia.org While the application of this compound in Staudinger ligation has not been specifically detailed in the available literature, its azide functionality makes it a potential candidate for such transformations, enabling its conjugation to other molecules.
Other Azide Reactivity Patterns
Beyond the Staudinger reaction, the azide group of this compound can participate in a variety of other chemical transformations.
As a nucleophile, the azide anion can participate in ring-opening reactions of epoxides. This reaction typically proceeds via an Sₙ2 mechanism, with the azide attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of a β-azido alcohol. The regioselectivity of the attack can be influenced by the reaction conditions and the substitution pattern of the epoxide.
Furthermore, the azide ion can act as a nucleophile in Michael-like conjugate additions to α,β-unsaturated carbonyl compounds. This 1,4-addition leads to the formation of β-azido ketones or esters. While these are general reactivity patterns for azides, specific studies detailing these reactions for this compound are limited.
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.govaakash.ac.in This rearrangement proceeds through a concerted mechanism where the R-group migrates to the nitrogen atom as dinitrogen is expelled. wikipedia.orgvedantu.com The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to yield a primary amine. vedantu.com Reaction with alcohols affords carbamates, and reaction with amines produces ureas. nih.gov
While the classical Curtius rearrangement involves acyl azides, azido-heterocycles like this compound can undergo analogous thermal or photochemical rearrangements. The electron-deficient nature of the triazine ring can influence the stability of the azide and the conditions required for rearrangement. The rearrangement would likely lead to the formation of a highly reactive nitrene intermediate, which could then undergo ring contraction or other transformations. However, specific studies on the Curtius rearrangement of this compound are not well-documented in the literature.
Azide-Tetrazole Tautomerism and Its Implications
The phenomenon of azide-tetrazole tautomerism is a significant aspect of the chemistry of azido-substituted nitrogen heterocycles, including this compound. This process involves a reversible, ring-chain isomerization between the open-chain azide form (the azido tautomer) and a fused, cyclic tetrazole form (the tetrazolo tautomer). In the case of azido-1,2,4-triazines, this equilibrium can lead to the formation of tetrazolo[5,1-c] researchgate.netacs.orgtriazines or tetrazolo[1,5-b] researchgate.netacs.orgtriazines. researchgate.netosi.lv
For 3-azido-1,2,4-triazines, the cyclization can result in two different fused tetrazole isomers, and significant research has been dedicated to identifying the specific structures formed. researchgate.net In a related synthesized compound, an azido group on a 1,2,4-triazine core was observed to tautomerize to the N2-tetrazolo species, which was found to be the thermodynamically preferred isomer over the N4-tetrazolo form. d-nb.info This ring-chain tautomerism is a dynamic equilibrium, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic properties of other substituents on the triazine ring. The two tautomeric forms possess distinct chemical and physical properties, which has significant implications for the reactivity and application of the compound. For instance, the azide form can undergo characteristic reactions of organic azides, such as cycloadditions, while the tetrazole form exhibits its own unique reactivity.
Redox Behavior and Disproportionation Tendencies of Azides
The azide functional group exhibits ambivalent redox behavior, meaning it can act as both an oxidizing and a reducing agent. wikipedia.org This characteristic stems from its tendency to undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced. wikipedia.org The Frost diagram for nitrogen highlights the thermodynamic instability of hydrazoic acid (HN₃) and the azide ion (N₃⁻) relative to more stable species like the ammonium (B1175870) ion (NH₄⁺) and molecular nitrogen (N₂). wikipedia.org
Organic azides, such as this compound, are valuable intermediates in organic synthesis. at.ua They can be reduced to amines or participate in cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com The azide group is considered a pseudohalogen, and its electronic influence on an aromatic ring is comparable to that of a fluorine atom. at.ua In aromatic substitution reactions, the azide group typically acts as an ortho- and para-directing substituent. at.ua The inherent instability of many low molecular weight organic azides means they can decompose, sometimes explosively, with the release of nitrogen gas upon exposure to energy inputs like heat or impact. at.ua This decomposition is a key feature of their redox chemistry. The azide ion itself is known to be a redox-active species that can interfere with various substances by acting as either an oxidant or a reductant. wikipedia.org For example, it can oxidize pyrite (B73398) or reduce quinone. wikipedia.org
Reactivity of the 1,2,4-Triazine Heterocyclic Core
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The 1,2,4-triazine ring is an electron-deficient heterocycle, which makes it a suitable diene for inverse electron-demand Diels-Alder (IEDDA) reactions. acs.orgnih.gov This type of cycloaddition is a powerful tool in synthetic chemistry, particularly for creating new N-heterocycles and for applications in bioorthogonal chemistry. acs.orgnih.gov In the IEDDA reaction, the electron-deficient 1,2,4-triazine reacts with an electron-rich dienophile. researchgate.net The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder step that expels a molecule of dinitrogen (N₂), ultimately forming a substituted pyridine (B92270) ring. researchgate.net
While 1,2,4-triazines are reactive in IEDDA reactions under physiological conditions, their reaction rates are generally slower than those of the more commonly used 1,2,4,5-tetrazines. researchgate.netnih.gov The kinetics of these reactions are crucial for applications like bioorthogonal labeling, where fast reaction rates are necessary due to the low concentrations of reactants in biological systems. rsc.org
The rate and efficiency of IEDDA reactions involving the 1,2,4-triazine core are significantly influenced by the nature and position of substituents on the triazine ring. nih.gov
Electronic Effects : The introduction of electron-withdrawing groups on the 1,2,4-triazine ring can improve the reaction kinetics. researchgate.net Conversely, electron-donating groups may decrease the reactivity. A systematic study on various substituted 1,2,4-triazines showed that the structure of the triazine has a significant effect on the reaction rate. nih.gov For instance, the discovery of cationic N-alkyl pyridinium (B92312) triazines demonstrated superior properties and reactivity for bioconjugation reactions. nih.gov
Steric Effects : Steric hindrance also plays a crucial role. Bulky substituents on the triazine ring can impede the approach of the dienophile, slowing down the reaction. researchgate.net For example, a comparison between an ortho-alkylated and a para-alkylated pyridinium triazine showed the para-substituted version to be about 30 times more reactive, indicating that the electron-withdrawing effect was compromised by increased steric demand in the ortho position. nih.gov The substitution pattern is key; 5-substituted 1,2,4-triazines are the least sterically crowded and can react even with bulky dienophiles. researchgate.net
Coordination Chemistry : A novel approach to accelerating these reactions involves coordination to a metal center. It has been shown that coordinating a 1,2,4-triazine to a Rhenium(I) complex can increase the rate of the IEDDA reaction with a strained alkyne by a factor of 55. rsc.orgrsc.org Computational analysis suggests this rate enhancement is due to a lower distortion energy and more favorable interaction energy upon coordination. rsc.orgrsc.org
The following table summarizes the qualitative impact of different substituent types on the kinetics of 1,2,4-triazine IEDDA reactions.
| Substituent Type | Position on Triazine Ring | General Effect on Reaction Rate | Rationale |
| Electron-Withdrawing Groups | Any | Increase | Lowers the LUMO energy of the diene, enhancing interaction with the dienophile's HOMO. |
| Electron-Donating Groups | Any | Decrease | Raises the LUMO energy of the diene, weakening the interaction with the dienophile's HOMO. |
| Bulky Groups | C3 or C6 | Decrease | Steric hindrance impedes the approach of the dienophile. |
| Bulky Groups | C5 | Less Impact | The C5 position is less sterically hindered, allowing reactions even with bulky dienophiles. |
| Cationic Groups (e.g., N-alkyl pyridinium) | Any | Significant Increase | Strong electron-withdrawing effect greatly enhances reactivity. |
| Coordination to Metal (e.g., Re(I)) | N2, N4 | Significant Increase | Lowers distortion energy and improves interaction energy of the transition state. |
The development of bioorthogonal chemistry has led to the widespread use of strained dienophiles in IEDDA reactions with 1,2,4-triazines. nih.govnih.gov These reactions are advantageous because they can proceed at low temperatures and concentrations, making them suitable for studying biological systems. nih.gov
Trans-Cyclooctenes (TCOs) : 1,2,4-Triazines react readily with TCO derivatives. nih.gov The high ring strain of TCOs accelerates the cycloaddition. The reactivity is sensitive to the specific structure of both the triazine and the TCO. nih.gov For instance, novel cationic pyridinium 1,2,4-triazines were found to have superior properties for bioconjugation reactions with TCOs. nih.gov
Bicyclononynes (BCN) : Strained alkynes like BCN are also effective dienophiles for 1,2,4-triazines. rsc.orgnih.gov These strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions provide an alternative to the more common tetrazine cycloadditions. nih.gov Reaction rates at 37 °C have been shown to be comparable to those of azides with the same substrates. nih.gov
Tetramethylthiacyclooctene (TMTH) : The steric bulk of the dienophile is a critical factor. Highly hindered dienophiles like TMTH are unreactive towards 3,6-disubstituted 1,2,4-triazines due to steric clash. researchgate.net However, they can react with 5-substituted 1,2,4-triazines, which are less sterically encumbered around the C3 and C6 reaction centers. researchgate.net
The table below provides a comparison of the reactivity of different 1,2,4-triazine substitution patterns with selected strained dienophiles.
| 1,2,4-Triazine Substitution Pattern | Dienophile | Relative Reactivity | Reference |
| 3,6-Disubstituted | Trans-Cyclooctene (B1233481) (TCO) | Slower than mono-substituted | nih.gov |
| 6-Monosubstituted | Trans-Cyclooctene (TCO) | Faster than di-substituted | nih.gov |
| 3,6-Disubstituted | Tetramethylthiacyclooctene (TMTH) | Unreactive | researchgate.net |
| 5-Monosubstituted | Tetramethylthiacyclooctene (TMTH) | Reactive | researchgate.net |
| Generic 1,2,4-triazine | Bicyclononyne (BCN) | Moderate; rates comparable to azide-alkyne cycloadditions | nih.gov |
| Re(I)-Coordinated 1,2,4-triazine | Bicyclononyne (BCN) | ~55x faster than uncoordinated | rsc.orgrsc.org |
Nucleophilic Aromatic Substitution on the Triazine Ring
Electron-poor aromatic heterocycles, including 1,2,4-triazines, are particularly effective substrates for nucleophilic aromatic substitution (SNAr) reactions. youtube.com The nitrogen atoms within the ring act as intrinsic electron-withdrawing groups, activating the ring carbons towards nucleophilic attack. youtube.com
The high reactivity of the 1,2,4-triazine N-oxides towards nucleophiles allows for the substitution of hydrogen, which can proceed through various known pathways. researchgate.net In reactions of 1,2,4-triazine 4-oxides with Grignard reagents, 5-alkyl or 5-aryl substituted 1,2,4-triazines can be synthesized. researchgate.net This indicates that the C5 position is susceptible to nucleophilic attack. Generally, in pyridine-like heterocycles, the positions ortho and para to the ring nitrogen atoms are the most electron-deficient and therefore the most reactive towards nucleophiles. youtube.com For the 1,2,4-triazine ring, this high reactivity allows for the direct introduction of various substituents, making it a versatile scaffold for further chemical transformations. researchgate.net
Reactivity of the Methyl Group for Further Functionalization
The methyl group at the C3 position of the 1,2,4-triazine ring, while generally stable, offers opportunities for further functionalization through various chemical transformations. The reactivity of this methyl group is influenced by the electron-withdrawing nature of the triazine ring, which can facilitate reactions such as condensation and oxidation under appropriate conditions.
Research into the reactivity of methyl-substituted triazines has demonstrated that these groups can serve as handles for introducing additional chemical diversity. For instance, condensation reactions with activated carbonyl compounds can be employed to extend the carbon chain or introduce new functional moieties. While specific studies on this compound are limited in this context, analogous transformations on related methyl-triazine systems provide valuable insights. The synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines has been achieved through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters beilstein-journals.orgnih.gov. This indicates the potential for the methyl group of this compound to undergo similar condensation reactions, thereby enabling the construction of more complex heterocyclic systems.
Furthermore, oxidation of the methyl group can provide access to carboxylic acid or aldehyde functionalities. These groups are valuable for subsequent conjugation or modification reactions. The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with various reagents has been shown to yield a range of functionalized triazine derivatives, highlighting the versatility of substituents on the triazine core for further chemical manipulation researchgate.net.
The following table summarizes potential functionalization strategies for the methyl group of 3-methyl-1,2,4-triazine (B1583200) derivatives based on analogous reactivity in related heterocyclic systems.
| Reaction Type | Reagents and Conditions | Potential Product Functionality | Reference Analogy |
| Condensation | Aldehydes/Ketones, Base catalyst | α,β-Unsaturated ketones | beilstein-journals.orgnih.gov |
| Condensation | Esters (e.g., DMAD, DEAD) | Functionalized heterocyclic systems | beilstein-journals.orgnih.gov |
| Oxidation | Oxidizing agents (e.g., KMnO4, SeO2) | Carboxylic acid, Aldehyde | researchgate.net |
DMAD: Dimethyl acetylenedicarboxylate, DEAD: Diethyl acetylenedicarboxylate
These examples from related systems suggest that the methyl group of this compound is not merely a passive substituent but a reactive handle that can be exploited for the synthesis of more complex and functionally diverse molecules.
Orthogonal Reactivity of Azide and Triazine Moieties within a Single Scaffold
The presence of both an azide and a 1,2,4-triazine moiety within the this compound scaffold provides a powerful platform for orthogonal chemical modifications. This dual functionality allows for the selective and sequential or simultaneous labeling and conjugation of biomolecules, a critical capability in chemical biology and drug development nih.gov. The distinct reactivity profiles of the azide group, typically undergoing click chemistry reactions, and the 1,2,4-triazine ring, which can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, form the basis of this orthogonality cam.ac.ukresearchgate.net.
The differential reactivity of the azide and triazine groups enables both sequential and single-step (one-pot) labeling strategies.
Sequential Labeling: In a sequential approach, one functional group is reacted selectively while the other remains dormant. For instance, the azide group can first be engaged in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a suitable alkyne-containing molecule lumiprobe.commedchem101.com. Following this initial conjugation, the triazine moiety can then be reacted with a strained alkene, such as a trans-cyclooctene (TCO) or bicyclononyne (BCN), via an IEDDA reaction cam.ac.ukresearchgate.net. The choice of reaction partners and conditions is crucial to ensure the orthogonality and efficiency of each step. For example, vinyl-triazines have been shown to be selective for BCN over dibenzocyclooctyne (DBCO), allowing for a sequential strategy where an azide could first react with DBCO, followed by the triazine's reaction with BCN cam.ac.ukresearchgate.net.
Single-Step (One-Pot) Labeling: Achieving orthogonal labeling in a single step requires careful selection of mutually orthogonal bioorthogonal reactions. This involves choosing reactants that will only react with their intended partner, even when all components are present in the same reaction mixture. Research has demonstrated the feasibility of one-pot nucleophilic substitution to form an azide in situ, followed by a CuAAC reaction beilstein-journals.orgaurigeneservices.comnih.govorientjchem.org. This concept can be extended to a molecule already possessing an azide, where both the azide and the triazine can react simultaneously with their respective partners. For instance, an alkyne and a strained alkene could be added to a solution containing this compound, leading to the formation of a dually labeled product in a single pot.
The table below outlines representative orthogonal reaction pairs involving azide and triazine functionalities.
| Functional Group | Reaction Type | Reaction Partner | Key Features |
| Azide | CuAAC | Terminal Alkyne | Copper(I) catalyzed, high efficiency, forms 1,4-disubstituted triazole lumiprobe.comorganic-chemistry.org |
| Azide | SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, fast kinetics cam.ac.uk |
| 1,2,4-Triazine | IEDDA | Strained Alkene (e.g., TCO, BCN) | Inverse-electron-demand Diels-Alder, rapid kinetics cam.ac.ukresearchgate.net |
CuAAC: Copper(I)-catalyzed azide-alkyne cycloaddition; SPAAC: Strain-promoted azide-alkyne cycloaddition; IEDDA: Inverse-electron-demand Diels-Alder; DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne; TCO: Trans-cyclooctene.
The orthogonal reactivity of this compound is particularly advantageous for the site-selective modification of complex, multi-functionalized systems such as peptides and proteins nih.govnih.gov. This allows for the precise installation of different molecular entities at specific locations within a biomolecule, enabling the creation of sophisticated bioconjugates with tailored properties.
A notable strategy for achieving site-selective conjugation involves the use of vinyl-1,2,4-triazine derivatives as dual-reactive linkers. These compounds exhibit selectivity towards cysteine residues in peptides and proteins, enabling an initial conjugate addition reaction. Following this site-selective attachment, the triazine ring remains available for a subsequent rapid IEDDA reaction with a strained alkyne like BCN cam.ac.ukresearchgate.net. This two-step process allows for the site-selective introduction of two different functionalities onto a peptide. For example, a peptide containing a cysteine residue can be selectively modified with a vinyl-triazine linker. Subsequently, a molecule containing a BCN group can be attached via the IEDDA reaction, demonstrating a powerful method for creating well-defined peptide conjugates cam.ac.uk.
This approach can be extended to incorporate the azide functionality of this compound. For instance, a multi-functionalized molecule could be designed where the triazine moiety is first used for site-selective conjugation to a cysteine residue, and the azide group is then available for a subsequent click reaction with an alkyne-modified payload, such as a drug molecule or an imaging agent. The ability to perform these reactions in a controlled and site-selective manner is of paramount importance in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
The following table provides an example of a reaction scheme for site-selective conjugation using a vinyl-triazine linker on a model peptide.
| Step | Reaction | Reactants | Product | Outcome |
| 1 | Cysteine-selective Conjugate Addition | Peptide with Cysteine, 3-vinyl-1,2,4-triazine derivative | Peptide-triazine conjugate | Site-selective modification at the cysteine residue |
| 2 | Inverse-Electron-Demand Diels-Alder (IEDDA) | Peptide-triazine conjugate, Bicyclononyne (BCN)-functionalized molecule | Dually functionalized peptide | Attachment of a second molecule at the triazine moiety |
This strategy highlights the potential of triazine-based reagents for the sophisticated engineering of biomolecules, enabling precise control over the location and nature of chemical modifications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the proton and carbon environments within the 5-Azido-3-methyl-1,2,4-triazine molecule.
¹H NMR Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct singlets.
Methyl Protons (C3-CH₃): A singlet integrating to three protons is anticipated for the methyl group attached to the C-3 position of the triazine ring. In related methyl-triazine structures, this signal typically appears in the range of δ 2.0-3.0 ppm. For instance, the methyl group in 6-methyl-1,3,5-triazine-2,4-diamine (B46240) is observed at approximately 2.06 ppm. chemicalbook.com
Triazine Ring Proton (C6-H): A second singlet, integrating to one proton, corresponds to the hydrogen atom at the C-6 position of the 1,2,4-triazine (B1199460) ring. For 5-substituted 1,2,4-triazines, this H-6 resonance is characteristically found in the downfield region, typically between δ 9.0 and 10.0 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH ₃ | ~2.0 - 3.0 | Singlet | 3H |
| C6-H | ~9.0 - 10.0 | Singlet | 1H |
¹³C NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum is crucial for confirming the carbon backbone of the molecule. Four distinct signals are predicted for this compound:
Methyl Carbon (-CH₃): A signal in the upfield region corresponding to the methyl carbon.
Triazine Ring Carbons (C-3, C-5, C-6): Three separate signals in the downfield aromatic region are expected for the three non-equivalent carbons of the triazine ring. The carbon atoms bonded to nitrogen atoms (C-3, C-5, and C-6) will have characteristic chemical shifts influenced by the electronegativity of the adjacent nitrogen atoms and the substituents. Specifically, C-3 is attached to the methyl group, C-5 is bonded to the azido (B1232118) group, and C-6 is bonded to a hydrogen atom. In similar amino-substituted 1,3,5-triazines, the ring carbons appear in a complex pattern, which is further complicated in 1,2,4-triazine systems by the lack of symmetry. tdx.cat
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While specific 2D NMR data for this compound is not available, the application of these techniques would be standard for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A COSY experiment would show no correlations, as the methyl and ring protons are expected to be isolated singlets with no scalar coupling to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals to their directly attached carbon atoms. It would definitively link the ¹H singlet at ~2.0-3.0 ppm to the methyl carbon signal and the ¹H singlet at ~9.0-10.0 ppm to the C-6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal long-range (2-3 bond) correlations, providing key connectivity information. For example, correlations would be expected between the methyl protons and the C-3 ring carbon, as well as the C-6 proton and adjacent ring carbons (C-5). This data is essential for distinguishing between potential isomers.
Theoretical Prediction of NMR Spectroscopic Parameters
In the absence of complete experimental data, theoretical calculations serve as a powerful predictive tool. Methods like Density Functional Theory (DFT) are commonly employed to calculate magnetic shielding tensors and predict ¹H and ¹³C NMR chemical shifts. ufv.brresearchgate.net Such calculations for this compound would provide theoretical chemical shift values that, when compared with experimental data for related compounds, would lend high confidence to the structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the presence of specific functional groups due to their characteristic absorption frequencies.
Identification of Characteristic Azido Group Absorptions
The most prominent feature in the IR spectrum of this compound is the absorption band corresponding to the azido (-N₃) functional group.
Asymmetric Stretch (νas): The azide (B81097) group exhibits a very strong and sharp absorption band resulting from its asymmetric stretching vibration. This band is consistently found in a relatively clear region of the spectrum, typically between 2100 and 2170 cm⁻¹. chempap.orgnih.gov For many organic azides, this peak is observed around 2110-2124 cm⁻¹. nih.govresearchgate.net
Fermi Resonance: It is common for the azide absorption band to be split into multiple peaks. This splitting is not due to the physical state of the sample but is attributed to Fermi resonance, where the fundamental asymmetric stretching vibration couples with an overtone or combination band of similar energy. chempap.orgnih.gov
Table 2: Characteristic IR Absorption for the Azido Group
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2170 | Strong, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The π-electron system of the 1,2,4-triazine ring, along with the chromophoric azide and methyl substituents, would influence the position and intensity of these absorption maxima (λmax). Studies on related 1,2,4-triazine derivatives show that the electronic properties of substituents significantly affect the UV-Vis absorption, which provides information on the electronic structure of the molecule. lodz.pl
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₄H₄N₆), the expected exact mass would be calculated and compared to the experimental value to confirm its composition with high confidence. This technique is a standard method for the characterization of newly synthesized heterocyclic compounds. nih.gov
Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis
In EIMS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that helps in structural elucidation. For this compound, a common fragmentation pathway would involve the loss of a dinitrogen molecule (N₂) from the azide group, a characteristic fragmentation for azido compounds. Other fragmentations would likely involve the cleavage of the triazine ring itself.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its molecular weight plus the mass of a proton. This technique is widely used in the characterization of various triazine and azide derivatives. osti.gov
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking) of this compound. Such data is crucial for understanding the molecule's conformation, planarity of the triazine ring, and its packing in the crystal lattice. While crystal structures for numerous related azido-triazines and azido-triazoles have been reported, no crystallographic data for this compound is currently available. jmchemsci.comnih.gov
Computational Chemistry Approaches for 5 Azido 3 Methyl 1,2,4 Triazine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study the properties of nitrogen-rich heterocyclic compounds. For 5-azido-3-methyl-1,2,4-triazine, DFT calculations would be instrumental in exploring its fundamental chemical nature.
Elucidation of Reaction Mechanisms and Transition State Geometries (e.g., Staudinger Reactions)
A primary application of DFT is the mapping of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. This allows for the determination of activation barriers, which are crucial for predicting reaction rates and feasibility.
For this compound, a key reaction of interest is the Staudinger reaction with a phosphine (B1218219) (e.g., triphenylphosphine). DFT calculations can model the step-by-step mechanism, from the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide (B81097) to the formation of a phosphazide (B1677712) intermediate and its subsequent loss of dinitrogen gas to yield an aza-ylide. The geometry of the transition state for each step can be precisely located and characterized.
Another critical reaction pathway for azido-heterocycles is the unimolecular cyclization to form a fused tetrazole ring, a common azido-tetrazole isomerism. DFT studies are adept at calculating the energy barrier for this intramolecular cycloaddition, predicting whether the azido (B1232118) or the tetrazole form is more stable under different conditions.
Table 1: Illustrative DFT-Calculated Activation Energies for Key Reactions of an Azido-Triazine. Note: This data is hypothetical and serves as an example of typical computational outputs.
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |
| Staudinger Ligation | This compound + PPh₃ | +15.2 | Aza-ylide + N₂ |
| Azido-Tetrazole Isomerization | This compound | +25.8 | Fused tetrazolo[1,5-b]triazine |
| [3+2] Cycloaddition | This compound + Cyclooctyne (B158145) | +12.5 | Triazole adduct |
Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution
The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons, which is key to understanding its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.
For this compound, the HOMO is expected to have significant contributions from the azido group, while the LUMO is likely centered on the electron-deficient triazine ring. This distribution makes the azide susceptible to electrophilic attack and the triazine ring to nucleophilic attack.
Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution across the molecule. This reveals the partial positive or negative charges on each atom, identifying electrophilic and nucleophilic sites. The calculated atomic charges are crucial for understanding intermolecular interactions and predicting sites of reaction.
Table 2: Hypothetical NBO Charges for Atoms in this compound. Note: This data is illustrative, based on similar heterocyclic systems.
| Atom | Ring Position | Attached Group | Hypothetical NBO Charge (e) |
| N1 | Triazine | - | -0.45 |
| N2 | Triazine | - | -0.48 |
| C3 | Triazine | Methyl | +0.25 |
| N4 | Triazine | - | -0.51 |
| C5 | Triazine | Azido | +0.33 |
| C6 | Triazine | - | +0.15 |
| N (α) | Azido | - | -0.20 |
| N (β) | Azido | - | +0.60 |
| N (γ) | Azido | - | -0.40 |
| C (methyl) | Methyl | - | -0.65 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can accurately predict various spectroscopic properties, which serves as a vital tool for structural confirmation when compared with experimental data. By calculating harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The characteristic asymmetric and symmetric stretches of the azido group (~2100-2150 cm⁻¹) and the vibrational modes of the triazine ring would be key features to compare with an experimental spectrum to verify the compound's synthesis and structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated. Comparing these theoretical shifts with experimental values helps in the precise assignment of signals, which can sometimes be ambiguous in complex heterocyclic systems.
Ab Initio Molecular Orbital (MO) Calculations
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for certain properties, particularly those sensitive to electron correlation. These methods are more computationally demanding but are often used to benchmark the results obtained from DFT. For a molecule like this compound, high-level ab initio calculations, such as the CBS-4M (Complete Basis Set) method, would provide highly accurate single-point energies and enthalpies of formation, which are critical for assessing its energetic properties.
Potential Energy Surface (PES) Mapping of Key Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. Mapping the PES for a specific reaction or conformational change provides a complete picture of all possible pathways, including intermediates and transition states. For this compound, mapping the PES for the azido-tetrazole isomerization would reveal the precise energetic landscape of the transformation, confirming the lowest energy path and identifying any potential shallow intermediates. This is more comprehensive than simply locating a single transition state, as it can uncover alternative, competing reaction channels.
Quantitative Structure-Property Relationship (QSPR) Methodologies
QSPR models establish a mathematical relationship between the structural features of a set of molecules and a specific property of interest (e.g., reactivity, stability, or biological activity). For this compound, a QSPR study could be developed by creating a library of related derivatives with different substituents on the triazine ring. DFT would be used to calculate a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each compound in the library. These descriptors would then be statistically correlated with experimentally measured properties. The resulting QSPR model could then be used to predict the properties of new, unsynthesized triazine derivatives, accelerating the discovery of compounds with desired characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, providing insights into their conformational landscapes and the intricate web of intermolecular forces that govern their behavior in various environments. For this compound, MD simulations can elucidate the rotational dynamics of its substituent groups and the nature of its interactions with surrounding molecules, which are crucial for understanding its chemical reactivity and physical properties.
Conformational Analysis:
The conformational flexibility of this compound is primarily dictated by the rotation of the azido and methyl groups attached to the triazine ring.
Methyl Group Rotation: The methyl group at the 3-position of the triazine ring is expected to exhibit relatively free rotation. Computational studies on similar methylated heterocyclic systems, such as caffeine, indicate that the energy barriers for methyl group rotation are typically low, often not exceeding 1.3 kcal/mol. mdpi.com This suggests that at room temperature, the methyl group in this compound would behave as a free rotor or exhibit fluxional behavior, rapidly interconverting between different rotational conformations. mdpi.com The preference for a particular conformation where a C-H bond eclipses a ring bond is often governed by subtle hyperconjugative interactions. mdpi.com
Azido Group Conformation: The conformation of the azido group attached to the 5-position is a more complex phenomenon. Theoretical and experimental studies on azido-substituted compounds have revealed the "azido gauche effect," which describes a preference for a gauche conformation. acs.org For instance, in azidoethane (B8782865) derivatives, the gauche conformer can be more stable than the anti conformer by 5–13 kJ/mol. acs.org This effect, comparable in strength to the well-known fluorine gauche effect, arises from a combination of steric and electronic factors. acs.orgchim.it In the context of this compound, MD simulations would be instrumental in mapping the potential energy surface of the C-N bond rotation for the azido group and determining the equilibrium population of different conformers.
Intermolecular Interactions:
The nature of intermolecular interactions is fundamental to the solid-state packing, solubility, and potential biological activity of this compound. MD simulations can provide a detailed picture of these non-covalent interactions.
Azido-Mediated Interactions: The azido group itself can participate in various intermolecular contacts. Computational analyses of azido-containing complexes have shown that interactions between two azido ligands are weakly stabilizing, with interaction energies ranging from 0.2 to 2.7 kcal/mol. vu.nlrsc.org These interactions are topology-dependent and are a composite of electrostatic, orbital, and dispersion forces. vu.nlrsc.org The terminal nitrogen atoms of the azido group can act as electron density donors, participating in hydrogen bonding. rsc.org
Triazine Ring Interactions: The 1,2,4-triazine (B1199460) ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. ifremer.fr Studies on other triazine derivatives have highlighted the importance of N-H···N interactions in their crystal structures. ifremer.fr Furthermore, the aromatic nature of the triazine ring allows for π-stacking interactions with other aromatic systems. researchgate.net The introduction of a methyl group can enhance the polarity of the triazine framework, potentially influencing these stacking interactions. researchgate.net
Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the nitrogen atoms of the triazine ring and the azido group can act as hydrogen bond acceptors in the presence of suitable donor molecules.
The following table summarizes the types of intermolecular interactions that could be characterized for this compound using molecular dynamics simulations, with energies extrapolated from studies on analogous systems.
| Interaction Type | Participating Moieties | Typical Interaction Energy (kcal/mol) | Reference |
| Azido-Azido Interaction | -N₃ ⋅⋅⋅ -N₃ | 0.2 - 2.7 | vu.nlrsc.org |
| Hydrogen Bonding (Acceptor) | Triazine-N ⋅⋅⋅ H-D (D=O,N) | - | ifremer.fr |
| π-Stacking | Triazine Ring ⋅⋅⋅ Aromatic Ring | - | researchgate.net |
| Methyl Group Rotational Barrier | -CH₃ | < 1.3 | mdpi.com |
| Azido Gauche Effect Stabilization | - | 1.2 - 3.1 (5 - 13 kJ/mol) | acs.org |
MD simulations of this compound in different environments (e.g., in the gas phase, in solution, or in the solid state) would provide a comprehensive understanding of its dynamic behavior. By analyzing the trajectories of atoms over time, key parameters such as radial distribution functions, root-mean-square deviations (RMSD), and root-mean-square fluctuations (RMSF) can be calculated to quantify the stability of different conformations and the strength and lifetime of intermolecular interactions.
Research Applications in Contemporary Chemical Science
Role as Versatile Synthetic Intermediates and Building Blocks
5-Azido-3-methyl-1,2,4-triazine is a highly reactive and versatile compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. Its unique chemical structure, featuring both an azide (B81097) group and a triazine ring, allows for a diverse range of chemical transformations.
Access to Complex and Fused Heterocyclic Systems
The azide functionality in this compound is a key feature that enables the construction of various fused heterocyclic systems. This is often achieved through intramolecular cyclization reactions, where the azide group reacts with another functional group within the same molecule. For instance, the reaction of 5-azido-1-phenylpyrazole-4-carbaldehydes with various ketones in the presence of a base leads to the formation of pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Similarly, treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine (B178648) hydrate (B1144303) can yield dihydropyrazolo[3,4-c]pyrazole or pyrazolo[3,4-c]pyrazol-2-ylamine, depending on the reaction conditions. semanticscholar.org
Furthermore, the azide group can be transformed into other reactive intermediates, which then participate in cyclization reactions. For example, the Staudinger reaction of 5-azidopyrazoles with triphenylphosphine (B44618) produces iminophosphoranes. These iminophosphoranes can then react with isocyanates to form pyrazolo[3,4-d]pyrimidines. semanticscholar.org The versatility of the azide group is also demonstrated in its reaction with sodium azide to form pyrazolo[3,4-d] semanticscholar.orgontosight.aifrontiersin.orgtriazines. semanticscholar.org These examples highlight the importance of the azido (B1232118) group in facilitating the synthesis of complex, multi-ring heterocyclic structures with potential applications in medicinal chemistry and materials science. jmchemsci.commdpi.com
The 1,2,4-triazine (B1199460) ring itself can also participate in cycloaddition reactions. For instance, 1,2,4-triazines can react with strained dienophiles like trans-cyclooctenes in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.org This reactivity has been exploited to develop new bioorthogonal reactions for labeling biomolecules. rsc.orgresearchgate.net
The table below summarizes some of the fused heterocyclic systems synthesized from azido-triazine derivatives and related compounds.
| Starting Material | Reagent(s) | Fused Heterocyclic System |
| 5-Azido-1-phenylpyrazole-4-carbaldehydes | Arylethanone, Acetone, etc. | Pyrazolo[3,4-b]pyridines semanticscholar.org |
| 5-Azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Hydrazine Hydrate | Dihydropyrazolo[3,4-c]pyrazole semanticscholar.org |
| 5-Azidopyrazoles | Triphenylphosphine, Isocyanates | Pyrazolo[3,4-d]pyrimidines semanticscholar.org |
| Pyrazole-4-carbaldehyde | Sodium Azide, Hydrazine Hydrate | Pyrazolo[3,4-d] semanticscholar.orgontosight.aifrontiersin.orgtriazines semanticscholar.org |
| 3-(2-Benzylidene-1-methylhydrazino)-6-methyl-5-oxo-4-triphenylphosphoranylideneamino-4,5-dihydro-1,2,4-triazine | Aliphatic Isocyanates | 8H semanticscholar.orgontosight.airsc.orgtriazolo[5,1-c] semanticscholar.orgontosight.airsc.orgtriazinones rsc.org |
| Iminophosphorane from the above triazine | Acyl Chlorides, Isocyanates | 2H- semanticscholar.orgontosight.airsc.orgtriazino[4,3-b] semanticscholar.orgontosight.aijmchemsci.comrsc.orgtetrazines rsc.org |
Precursors for Primary Amines and Iminophosphoranes in Organic Synthesis
The azide group of this compound can be readily reduced to a primary amino group. This transformation is a fundamental process in organic synthesis, providing access to amino-substituted triazines which are valuable building blocks for more complex molecules. The resulting 3-amino-1,2,4-triazines are versatile compounds used in the synthesis of various fused heterocyclic systems and as key components in medicinal chemistry. researchgate.net
A significant application of azides is their conversion to iminophosphoranes through the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to yield an iminophosphorane. researchgate.netclockss.org These intermediates are highly reactive and are not always isolated, often being used in situ for subsequent reactions.
Iminophosphoranes are particularly useful in the aza-Wittig reaction, where they react with carbonyl compounds to form imines, or with isocyanates and isothiocyanates to generate carbodiimides. This reaction is a powerful tool for constructing carbon-nitrogen double bonds and for the synthesis of nitrogen-containing heterocycles. researchgate.netclockss.org For example, iminophosphoranes derived from azido-triazines can react with various electrophiles to afford a wide range of fused heterocyclic systems. The reaction of iminophosphoranes with isocyanates can lead to the formation of triazolo[5,1-b]quinazolinones, while their reaction with carbon disulfide or carbon dioxide can produce triazolo[5,1-b]quinazolinones. researchgate.net
The table below illustrates the transformation of azides into primary amines and iminophosphoranes, and the subsequent utility of iminophosphoranes in synthesis.
| Azide Derivative | Reagent(s) | Product | Subsequent Reaction |
| 5-Azido-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Triphenylphosphine | Iminophosphorane semanticscholar.org | Reaction with isocyanates to form pyrazolo[3,4-d]pyrimidines semanticscholar.org |
| 1-(5-Azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-arylmethanimines | Triphenylphosphine | Iminophosphorane semanticscholar.org | |
| Azido-triazine | Reduction (e.g., H₂, Pd/C) | Amino-triazine | Further functionalization or use as a building block researchgate.net |
| Iminophosphorane | Isocyanates | Carbodiimides | Cyclization to form fused heterocycles researchgate.net |
Efficient Generation of 1,2,3-Triazoles via Click Chemistry
The azide group of this compound makes it an ideal participant in "click chemistry," a concept introduced by K. B. Sharpless that describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgtcichemicals.com The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne to form a 1,2,3-triazole.
This reaction can be performed under thermal conditions, but the copper-catalyzed version (CuAAC) is particularly efficient and regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgpeerj.com The reaction is robust, tolerates a wide range of functional groups, and can be carried out in aqueous solutions, making it suitable for biological applications. organic-chemistry.orgtcichemicals.com
The synthesis of 1,2,3-triazoles from azides and alkynes is a cornerstone of modern organic and medicinal chemistry. frontiersin.orgresearchgate.net These triazole rings are stable and can act as linkers between different molecular fragments. peerj.com For instance, a series of 1,2,3-triazole compounds were synthesized via a copper-catalyzed azide-alkyne cycloaddition between various benzyl (B1604629) azides and alkynes, with the resulting compounds being tested for their antimicrobial activity. peerj.com The reaction of azide compounds with different alkynes has been used to obtain triazole, triazine, quinazoline, and imidazolidine (B613845) derivatives. jmchemsci.com
The table below provides an overview of the click chemistry reaction for the synthesis of 1,2,3-triazoles.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Terminal Alkyne | Copper(I) salt (e.g., CuSO₄/sodium ascorbate) peerj.com | 1,4-Disubstituted 1,2,3-triazole |
| Benzyl Azide | Phenylacetylene | Copper(I) salt peerj.com | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| Azide Intermediate | Alkyne Intermediate | Copper(II) sulfate (B86663) pentahydrate, Sodium ascorbate (B8700270) peerj.com | 1,2,3-Triazole compound |
Development of Chemical Probes and Tags
The unique properties of the azide group in this compound also lend themselves to the development of sophisticated tools for chemical biology and diagnostics.
Applications in Bioconjugation Reactions for Chemical Modification
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The azide group is a key functional group in bioconjugation due to its participation in highly selective and efficient click chemistry reactions. ontosight.ai These reactions allow for the precise modification of biomolecules such as proteins, nucleic acids, and carbohydrates without interfering with their biological function. ontosight.aiwgtn.ac.nz
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a particularly useful bioconjugation reaction as it does not require a cytotoxic copper catalyst. acs.org In SPAAC, a strained alkyne, such as a cyclooctyne (B158145) derivative, reacts with an azide to form a stable triazole linkage. acs.org This has enabled the labeling of biomolecules in living cells.
Furthermore, the 1,2,4-triazine moiety itself can participate in bioorthogonal reactions. The inverse electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4-triazine and a strained alkene, like a trans-cyclooctene (B1233481) (TCO), is another powerful tool for bioconjugation. rsc.orgresearchgate.net The combination of an azide and a 1,2,4-triazine within the same molecule, such as in a derivative of this compound, could allow for dual labeling of biomolecules using two different, orthogonal click reactions. rsc.org
Design of Fluorogenic Probes for Chemical Detection and Imaging
Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for chemical detection and imaging applications.
The IEDDA reaction between 1,2,4-triazines and trans-cyclooctenes has been shown to produce fluorescent products. rsc.org This property has been harnessed to create fluorogenic probes for live-cell imaging. rsc.orgrsc.org By attaching a 1,2,4-triazine to a molecule that targets a specific cellular component, the subsequent reaction with a TCO-containing molecule can lead to localized fluorescence, allowing for visualization of that component. rsc.org
The development of such fluorogenic probes is a rapidly advancing area of research. For example, pyridinium-substituted 1,2,4-triazines have been shown to exhibit enhanced reactivity and form highly fluorescent products upon reaction with TCOs. rsc.org This allows for rapid and sensitive detection of biomolecules in complex biological environments.
The table below highlights the application of triazine-based compounds in bioconjugation and as fluorogenic probes.
| Application | Reaction Type | Key Reactants | Outcome |
| Bioconjugation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized molecule, Strained alkyne (e.g., cyclooctyne) | Stable triazole linkage, biomolecule labeling wgtn.ac.nzacs.org |
| Bioconjugation | Inverse Electron-Demand Diels-Alder (IEDDA) | 1,2,4-Triazine, Strained alkene (e.g., trans-cyclooctene) | Dihydropyridazine linkage, biomolecule labeling rsc.orgresearchgate.net |
| Fluorogenic Probing | IEDDA | Pyridinium-substituted 1,2,4-triazine, trans-cyclooctene | Fluorescent product, live-cell imaging rsc.orgrsc.org |
Advanced Materials Science Applications
General principles suggest that a molecule like this compound could theoretically be investigated for the following applications, though no specific studies have been published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
